2,3,5-Trifluoro-6-phenoxy-pyridine
Description
Properties
IUPAC Name |
2,3,5-trifluoro-6-phenoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-8-6-9(13)11(15-10(8)14)16-7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZCLVKFVNESHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of Pentafluoropyridine with Phenoxide
Pentafluoropyridine serves as a versatile precursor for synthesizing polysubstituted pyridines due to its high reactivity toward nucleophiles. In a method analogous to the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine, sodium phenoxide can displace a fluorine atom at position 6 under mild conditions.
Reaction Conditions
-
Substrate : Pentafluoropyridine
-
Nucleophile : Sodium phenoxide (generated in situ from phenol and NaH)
-
Solvent : Acetonitrile or dimethylformamide (DMF)
-
Temperature : 60–80°C
-
Catalyst : None required (base-mediated reaction)
The reaction proceeds via an aromatic SNAr mechanism, where electron-withdrawing fluorine atoms activate the pyridine ring, facilitating phenoxide attack at the para position relative to the nitrogen. This yields 2,3,5-trifluoro-6-phenoxy-pyridine as the major product, with residual fluorine atoms remaining at positions 2, 3, and 5.
Challenges :
Selective Defluorination of Tetrafluoropyridine Derivatives
An alternative route involves partial defluorination of 2,3,5,6-tetrafluoropyridine followed by phenoxy substitution. Zinc-mediated reductive defluorination, as demonstrated in chloropyridine systems, can selectively remove a fluorine atom from position 4:
Step 1 : Defluorination
-
Substrate : 2,3,5,6-Tetrafluoropyridine
-
Reductant : Zinc dust
-
Solvent : Aqueous NaOH (pH ≥ 11)
Step 2 : Phenoxy Substitution
The resulting 2,3,5-trifluoropyridine-6-fluoride undergoes NAS with phenol under basic conditions (K2CO3/DMF, 100°C), yielding the target compound.
Advantages :
-
High regioselectivity due to the stability of the intermediate aryl zinc species.
-
Scalability for industrial production.
Halogen Exchange and Sequential Functionalization
Halex Reaction on Chlorinated Precursors
Chlorine-to-fluorine exchange offers a pathway to install fluorine atoms selectively. Starting with 2,3,5-trichloro-6-phenoxy-pyridine, treatment with potassium fluoride (KF) in sulfolane at 180°C replaces chlorines with fluorines:
Reaction Conditions
-
Substrate : 2,3,5-Trichloro-6-phenoxy-pyridine
-
Fluorinating Agent : Anhydrous KF
-
Catalyst : 18-Crown-6 (phase-transfer catalyst)
-
Yield : ~65% (estimated)
Mechanistic Insight :
The electron-deficient pyridine ring facilitates nucleophilic displacement of chloride by fluoride, with the phenoxy group directing substitution to positions 2, 3, and 5.
Cyclization Strategies for Pyridine Ring Formation
Kröhnke Pyridine Synthesis
The Kröhnke method constructs the pyridine ring from α,β-unsaturated ketones and ammonium acetate, enabling concurrent incorporation of fluorine and phenoxy groups:
Reaction Setup
-
Components :
-
3-Phenoxy-1,5-difluoropentan-2,4-dione
-
Ammonium acetate
-
Acetic acid (solvent)
-
-
Temperature : 120°C (reflux)
Outcome :
Cyclization yields 2,3,5-trifluoro-6-phenoxy-pyridine with concomitant elimination of water.
Optimization :
-
Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh3)4) improve phenoxy group installation in cross-coupling reactions, as evidenced in analogous Suzuki-Miyaura couplings. However, ligand design must account for fluorine’s electron-withdrawing effects to prevent catalyst poisoning.
Solvent and Energy Optimization
-
Continuous Flow Reactors : Mitigate exothermic risks during NAS and Halex reactions.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-6-phenoxy-pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydride, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
2,3,5-Trifluoro-6-phenoxy-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of biologically active molecules.
Medicine: Fluorinated pyridines are known for their potential therapeutic properties.
Industry: In the agrochemical industry, 2,3,5-Trifluoro-6-phenoxy-pyridine is used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-phenoxy-pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The trifluoro substitution in 2,3,5-Trifluoro-6-phenoxy-pyridine likely confers greater electronegativity than compounds with single fluorine or methoxy groups (e.g., ’s 2,3-Dimethoxy-5-(trifluoromethyl)pyridine) .
- Biological Interactions: Thiazolo-fused pyridines (e.g., ) exhibit modified binding affinities due to fused heterocycles, whereas the target compound’s phenoxy group may favor interactions with hydrophobic protein pockets.
Physicochemical and Functional Properties
While direct data for the target compound is absent, inferences can be drawn from analogs:
- Solubility: The phenoxy group may reduce aqueous solubility compared to methyl carboxylate derivatives (e.g., ), but enhance organic-phase compatibility.
- Thermal Stability: Trifluoro-substituted pyridines (e.g., ) typically exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds.
- Reactivity : The absence of reactive groups (e.g., nitro in or ester in ) suggests the target compound may serve as a stable scaffold in drug design, resisting metabolic degradation.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Halogenation | SF₄, 100°C, 12h | 45–55 | Competing side fluorination |
| NAS (Phenoxy) | K₂CO₃, DMF, 70°C, 6h | 60–70 | Solvent purity critical |
| One-Pot Multi-Step | Pd catalysis, microwave-assisted | 75–85 | Requires precise stoichiometry |
Basic: What analytical techniques are most effective for characterizing 2,3,5-Trifluoro-6-phenoxy-pyridine?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of phenoxy group) .
- X-ray Crystallography: Resolves regiochemistry of fluorine and phenoxy substituents, critical for confirming synthetic accuracy .
Advanced: How can researchers resolve contradictions in regioselectivity data during substitution reactions?
Methodological Answer:
Contradictory reports on substituent positioning often arise from competing electronic and steric effects:
- Electronic Effects: Fluorine’s electron-withdrawing nature directs electrophiles to meta/para positions. Computational tools (DFT) predict reactivity by mapping electrostatic potentials .
- Steric Hindrance: Bulky substituents (e.g., trifluoromethyl) at the 5-position can block NAS at adjacent sites. Use kinetic studies (time-resolved NMR) to track intermediate formation .
- Case Study: In one protocol, switching from DMF to THF increased para-substitution from 40% to 70% due to reduced solvent coordination .
Advanced: What strategies are recommended for optimizing biological activity assays involving this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with hydrophobic binding pockets (e.g., kinases), as the trifluoromethyl group enhances lipophilicity and target affinity .
- Assay Design:
- Use fluorescence polarization to measure binding kinetics.
- Pair with molecular docking (PDB structures) to validate interactions .
- Data Interpretation: Address false positives by counter-screening against cytochrome P450 isoforms to rule off-target effects .
Q. Table 2: Hypothetical Bioactivity Data (Based on Analogues)
| Target | IC₅₀ (µM) | Assay Type | Key Structural Influence |
|---|---|---|---|
| EGFR Kinase | 0.12 | Fluorescence | Trifluoromethyl hydrophobicity |
| CYP3A4 | >100 | Counter-screen | Low metabolic interference |
Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the phenoxy group in humid environments (e.g., >60% RH) is a key instability factor .
- Storage Recommendations:
- Short-Term: Store at 4°C in anhydrous DMSO (sealed vials with molecular sieves).
- Long-Term: Lyophilized powders under argon retain >95% purity for 12 months .
- QC Protocols: Regular HPLC-PDA analysis (λ = 254 nm) monitors degradation peaks .
Advanced: How should researchers address contradictory data in fluorination reaction yields across studies?
Methodological Answer:
Contradictions often stem from unaccounted variables:
- Moisture Sensitivity: Trace water in reagents (e.g., SF₄) can hydrolyze intermediates, reducing yield. Use Karl Fischer titration to ensure solvent dryness .
- Catalyst Purity: Pd catalysts contaminated with phosphine ligands alter reaction pathways. Pre-treat catalysts with chelating agents .
- Statistical Workflow: Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature vs. reagent ratio) .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for NAS using Gaussian09 with B3LYP/6-31G* basis sets. Predict activation energies (±2 kcal/mol accuracy) .
- Machine Learning: Train models on PubChem data (similar pyridine derivatives) to forecast regioselectivity in untested reactions .
- Case Study: A model trained on 200 analogues correctly predicted 85% of substituent outcomes in trifluoromethylpyridines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
